6-氨基-2-苯基喹啉-4-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

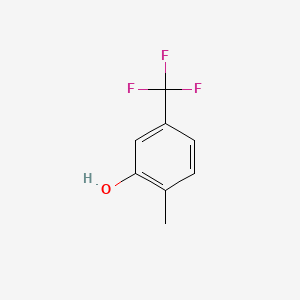

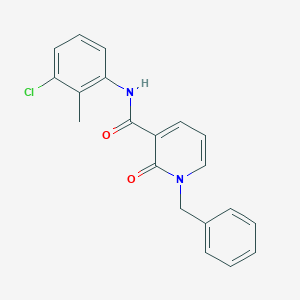

“6-Amino-2-phenylquinoline-4-carboxylic acid” is a derivative of the amino acid lysine . It has been used in the development of anticancer drugs, specifically as a Histone Deacetylase (HDAC) inhibitor . The 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap moiety of HDAC inhibitors .

Synthesis Analysis

In the discovery of potent HDAC inhibitors for the treatment of cancer, the 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap moiety of HDAC inhibitors . A total of 30 compounds were synthesized for the SAR analysis, and various types of ZBGs (hydroxamic acid and hydrazide) were evaluated in the activity test .Molecular Structure Analysis

The structure of “6-Amino-2-phenylquinoline-4-carboxylic acid” with multiple aromatic rings was designed to form strong hydrophobic interactions with residues in the opening of HDAC active site .Chemical Reactions Analysis

The 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap region for potent new HDAC inhibitors . The structure with multiple aromatic rings was designed to form strong hydrophobic interactions with residues in the opening of HDAC active site .科学研究应用

Novel Synthesis Techniques

6-氨基-2-苯基喹啉-4-羧酸已参与创新合成方法。Raveglia 等人进行的一项研究。(1997) 开发了一种新颖的程序来获得 3-氯和 3-溴-2-苯基喹啉-4-羧酸,展示了其在创建卤代化合物中的实用性(Raveglia 等人,1997)。

Pharmacological Research

该化合物在药理剂研究中发挥作用。Cappelli 等人进行的 2006 年研究。用其他支架替换 AT(1) 受体拮抗剂中的 4-苯基喹啉片段来探索构效关系,突出了该化合物在受体结合研究中的相关性(Cappelli 等人,2006)。

Synthetic Studies in Marine Drugs

Li 等人。(2013) 对涉及 4H-色烯-2-羧酸酯衍生物的海洋药物进行了合成研究,其中合成了相关的化合物 6-叔丁基-4-苯基-4H-色烯-2-羧酸。这项研究强调了喹啉衍生物在开发海洋药物类似物中的潜力(Li 等人,2013)。

Catalysis and Reaction Mechanisms

在催化和反应机理的背景下,像 Adalsteinsson 和 Bruice (1998) 的研究考察了涉及类似化合物的酯氨解机理,有助于我们理解有机化学中的反应动力学和催化(Adalsteinsson 和 Bruice,1998)。

Development of Anticancer Agents

该化合物已被研究其在抗癌治疗中的潜力。例如,Javadi 和 Azizian (2016) 合成了新的衍生物以评估作为抗癌剂,反映了对喹啉化合物治疗应用的持续研究(Javadi & Azizian,2016)。

作用机制

Target of Action

The primary target of 6-Amino-2-phenylquinoline-4-carboxylic acid is the ATPase domain of human topoisomerase II alpha (h TopoIIα) . This enzyme plays a crucial role in DNA replication and cell division, making it a key target for anticancer drugs .

Mode of Action

6-Amino-2-phenylquinoline-4-carboxylic acid interacts with the ATPase domain of h TopoIIα, inhibiting its function . This interaction disrupts the enzyme’s ability to untangle DNA during replication, leading to DNA damage and cell death .

Biochemical Pathways

The inhibition of h TopoIIα affects the DNA replication pathway, leading to the accumulation of DNA damage and triggering apoptosis, or programmed cell death . This makes 6-Amino-2-phenylquinoline-4-carboxylic acid a potent anticancer agent .

Pharmacokinetics

The compound’s molecular weight (26428) and structure suggest that it may have good bioavailability

Result of Action

The result of 6-Amino-2-phenylquinoline-4-carboxylic acid’s action is the induction of apoptosis in cancer cells . It has shown significant cytotoxic activity against various carcinoma cell lines, including MCF-7, HELA, Hep-2, NCI, HEK-293, and VERO . In fact, some derivatives of this compound have proven to be more potent than the standard anticancer drugs doxorubicin and methotrexate .

生化分析

Biochemical Properties

Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions would depend on the specific structure of the compound and the biomolecules it interacts with.

Cellular Effects

Quinoline derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Quinoline derivatives can be involved in various metabolic pathways .

属性

IUPAC Name |

6-amino-2-phenylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c17-11-6-7-14-12(8-11)13(16(19)20)9-15(18-14)10-4-2-1-3-5-10/h1-9H,17H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFULYRJEYWIGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(7-hexadecyl-3-methyl-2,6-dioxo-4,5-dihydropurin-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2766986.png)

![N-(3,5-dimethoxyphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2766992.png)

![2-Chloro-N-[2-(3-fluoro-4-morpholin-4-ylphenyl)ethyl]acetamide](/img/structure/B2766994.png)